S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate
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Overview
Description
S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate: is an organic compound that belongs to the class of carbothioates It is characterized by the presence of a chlorophenyl group and a butoxybenzene group attached to a carbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-chlorophenyl thiol with 4-butoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the carbothioate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate
- S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
Uniqueness
S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate is unique due to its specific combination of a chlorophenyl group and a butoxybenzene group attached to a carbothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
482626-92-6 |
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Molecular Formula |
C17H17ClO2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C17H17ClO2S/c1-2-3-12-20-15-8-4-13(5-9-15)17(19)21-16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3 |
InChI Key |
KBZHOHBDKUZQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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